N-(2-chlorophenyl)-3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide N-(2-chlorophenyl)-3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide
Brand Name: Vulcanchem
CAS No.: 1327529-25-8
VCID: VC4497612
InChI: InChI=1S/C16H13ClN6O2/c17-11-4-1-2-5-12(11)20-16(24)23-8-10(9-23)15-21-14(22-25-15)13-18-6-3-7-19-13/h1-7,10H,8-9H2,(H,20,24)
SMILES: C1C(CN1C(=O)NC2=CC=CC=C2Cl)C3=NC(=NO3)C4=NC=CC=N4
Molecular Formula: C16H13ClN6O2
Molecular Weight: 356.77

N-(2-chlorophenyl)-3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide

CAS No.: 1327529-25-8

Cat. No.: VC4497612

Molecular Formula: C16H13ClN6O2

Molecular Weight: 356.77

* For research use only. Not for human or veterinary use.

N-(2-chlorophenyl)-3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide - 1327529-25-8

Specification

CAS No. 1327529-25-8
Molecular Formula C16H13ClN6O2
Molecular Weight 356.77
IUPAC Name N-(2-chlorophenyl)-3-(3-pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide
Standard InChI InChI=1S/C16H13ClN6O2/c17-11-4-1-2-5-12(11)20-16(24)23-8-10(9-23)15-21-14(22-25-15)13-18-6-3-7-19-13/h1-7,10H,8-9H2,(H,20,24)
Standard InChI Key PSIVBKQHICXSQM-UHFFFAOYSA-N
SMILES C1C(CN1C(=O)NC2=CC=CC=C2Cl)C3=NC(=NO3)C4=NC=CC=N4

Introduction

N-(2-chlorophenyl)-3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide is a complex organic compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound combines an azetidine ring with a 1,2,4-oxadiazole moiety, both of which are crucial for its biological activity. The presence of chlorophenyl and pyrimidine substituents further enhances its pharmacological profile.

Synthesis Methods

The synthesis of N-(2-chlorophenyl)-3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide often involves multiple steps, including the coupling of azetidine derivatives with oxadiazole and pyrimidine components. Microwave-assisted techniques are commonly used to enhance reaction rates and yields while minimizing solvent usage, aligning with green chemistry principles.

Mechanism of Action and Potential Applications

The mechanism of action for this compound is likely multifaceted, involving interactions with various biological targets. Its unique structure suggests potential applications in drug discovery, particularly in developing innovative therapeutic agents. The compound's biological activity is influenced by its structural components, which may interact with enzymes or receptors involved in disease pathways.

Characterization Techniques

Characterization of the synthesized compound typically involves advanced spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to confirm the structure.

  • Mass Spectrometry (MS): Employed to verify the molecular weight and purity of the compound.

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